

Application Note: Hyperpolarized ^{13}C NMR Imaging Using $[1,2-^{13}\text{C}_2]$ Glycine Probes

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Compound of Interest

Compound Name: GLYCINE (1,2- $^{13}\text{C}_2$)

Cat. No.: B1580130

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Executive Summary

The advent of dissolution Dynamic Nuclear Polarization (dDNP) has revolutionized real-time metabolic imaging by temporarily boosting the nuclear magnetic resonance (NMR) signal of

C-labeled probes by over four orders of magnitude. Among emerging molecular probes, $[1,2-$

C]glycine offers unprecedented dual-probe capabilities for investigating one-carbon metabolism, rapid tumor proliferation, and neurological disorders. This application note provides a comprehensive, self-validating protocol for the formulation, hyperpolarization, and in vivo MR acquisition of $[1,2-$

C]glycine, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & The Dual-Probe Advantage Why Glycine?

Glycine is a critical node in cellular metabolism. In rapidly proliferating cancer cells, mitochondrial glycine metabolism is heavily upregulated to supply the one-carbon pool required for de novo purine biosynthesis. In the central nervous system, glycine acts as both a primary inhibitory neurotransmitter and an obligate co-agonist for NMDA receptors. Tracking its real-time flux provides a direct readout of these physiological and pathological states[1].

The [1,2- ¹³C] Advantage

Using a doubly labeled [1,2-¹³C₂] isotopomer allows researchers to track the distinct metabolic fates of the intact molecule and its cleavage products. When acted upon by Glycine Decarboxylase (GDC), the molecule is split:

- C1 (Carboxyl carbon): Released as

CO

, which rapidly equilibrates with H

CO

(bicarbonate).

- C2 (Aliphatic carbon): Transferred to tetrahydrofolate to form 5,10-CH

-THF, feeding the one-carbon cycle[2].

Spin Physics & Relaxation Dynamics

The primary limitation of hyperpolarized MRI is the rapid return of the spin system to thermal equilibrium, governed by the spin-lattice relaxation time (

). The two carbons in [1,2-

¹³C

]glycine exhibit drastically different relaxation dynamics. The C1 carbon lacks directly attached protons, resulting in a long

(~27 s). Conversely, the C2 carbon is strongly dipole-dipole coupled to its adjacent

-protons, leading to rapid signal decay (

~4 s)[3]. However, the strong

-coupling (~54 Hz) between C1 and C2 enables the use of specialized pulse sequences to transfer polarization or access Long-Lived Singlet States (LLSS), preserving the C2 magnetization beyond its natural

Quantitative NMR Parameters

The following table summarizes the critical physical and magnetic properties of[1,2-

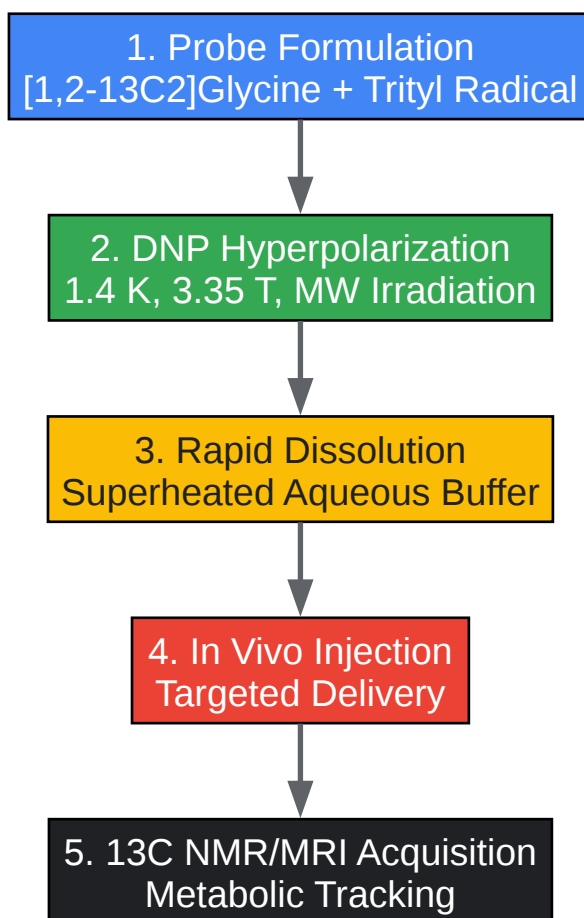
C

]glycine required for accurate MR sequence programming and kinetic modeling.

NMR Parameter	C1 (Carboxyl Carbon)	C2 (Aliphatic Carbon)	Mechanistic Driver
Chemical Shift	~176 ppm	~42 ppm	Distinct electronic shielding environments (pH dependent).
Aqueous (3T)	27.3 ± 1.2 s	4.0 ± 0.2 s	C2 is limited by strong dipole-dipole coupling to adjacent -protons[3].
DNP Enhancement	~10,200x	~2,200x	Spin diffusion efficiency and decay during sample transfer[4].
-Coupling ()	~54 Hz	~54 Hz	Enables coherence transfer and Long-Lived Singlet State (LLSS) preparation.

Experimental Workflow & Protocols

The hyperpolarization process requires precise control over thermodynamics and spin physics. The workflow below outlines the critical path from sample preparation to image acquisition.



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Fig 1: Step-by-step workflow for DNP hyperpolarization and MRI acquisition of $^{13}\text{C}_2$ -glycine.

Step-by-Step Methodology

Step 1: Probe Formulation (Glassing)

- Preparation: Weigh [1,2-

C

]glycine to achieve a final concentration of 3.0 M.

- Solvent Matrix: Dissolve the powder in a 1:1 (v/v) mixture of D
O and glycerol.
 - Causality: Glycerol acts as a cryoprotectant. It prevents the formation of a crystalline lattice during rapid freezing, ensuring an amorphous "glass." A crystalline structure would aggregate the radical electrons, preventing the uniform electron-nuclear spin diffusion required for high polarization[5].
- Doping: Add 15 mM of Trityl OX063 radical and 1.5 mM Gd-DOTA.
 - Causality: Trityl OX063 provides the narrow-line unpaired electrons necessary for microwave-driven polarization transfer. The trace Gd-DOTA shortens the electron spin-lattice relaxation time (), allowing the electrons to be recycled more rapidly, thereby accelerating the nuclear polarization buildup[6].

Step 2: Dynamic Nuclear Polarization (DNP)

- Insertion: Load the sample cup into the DNP polarizer (e.g., 3.35 T field).
- Cooling: Lower the temperature of the sample space to 1.2–1.4 K using liquid helium under vacuum.
 - Causality: Ultra-low temperatures maximize the thermal polarization of the electron spins (approaching 100%), which acts as the source reservoir for nuclear hyperpolarization.
- Irradiation: Irradiate the sample with microwaves at ~94 GHz for 90–120 minutes until the solid-state

C polarization curve reaches a steady-state plateau.

Step 3: Rapid Dissolution

- Buffer Preparation: Prepare a dissolution buffer containing 100 mM Tris-HCl, 50 mM NaCl, and 0.1 mM EDTA. Heat to 130°C under 10 bar of pressure.
 - Causality: EDTA is critical; it chelates the paramagnetic Gd

ions and trace metals upon dissolution, preventing them from acting as relaxation sinks that would rapidly destroy the hyperpolarized state.

- Dissolution: Trigger the dissolution sequence to flush the superheated buffer over the frozen sample, rapidly melting it and flushing it into a receiver flask.

Step 4: In Vivo / In Vitro Acquisition

- Transfer: Transfer the dissolved bolus to the MRI scanner within 10 seconds.
- Sequence: Apply a

C-tuned slice-selective Free Induction Decay (FID) or Echo Planar Spectroscopic Imaging (EPSI) sequence. Use a low flip angle (e.g., 10° – 15°).

- Causality: Because hyperpolarization is a non-renewable state, large flip angles (e.g., 90°) would consume all the magnetization in a single scan. Small flip angles allow for dynamic, time-resolved kinetic modeling of the metabolic conversion over the

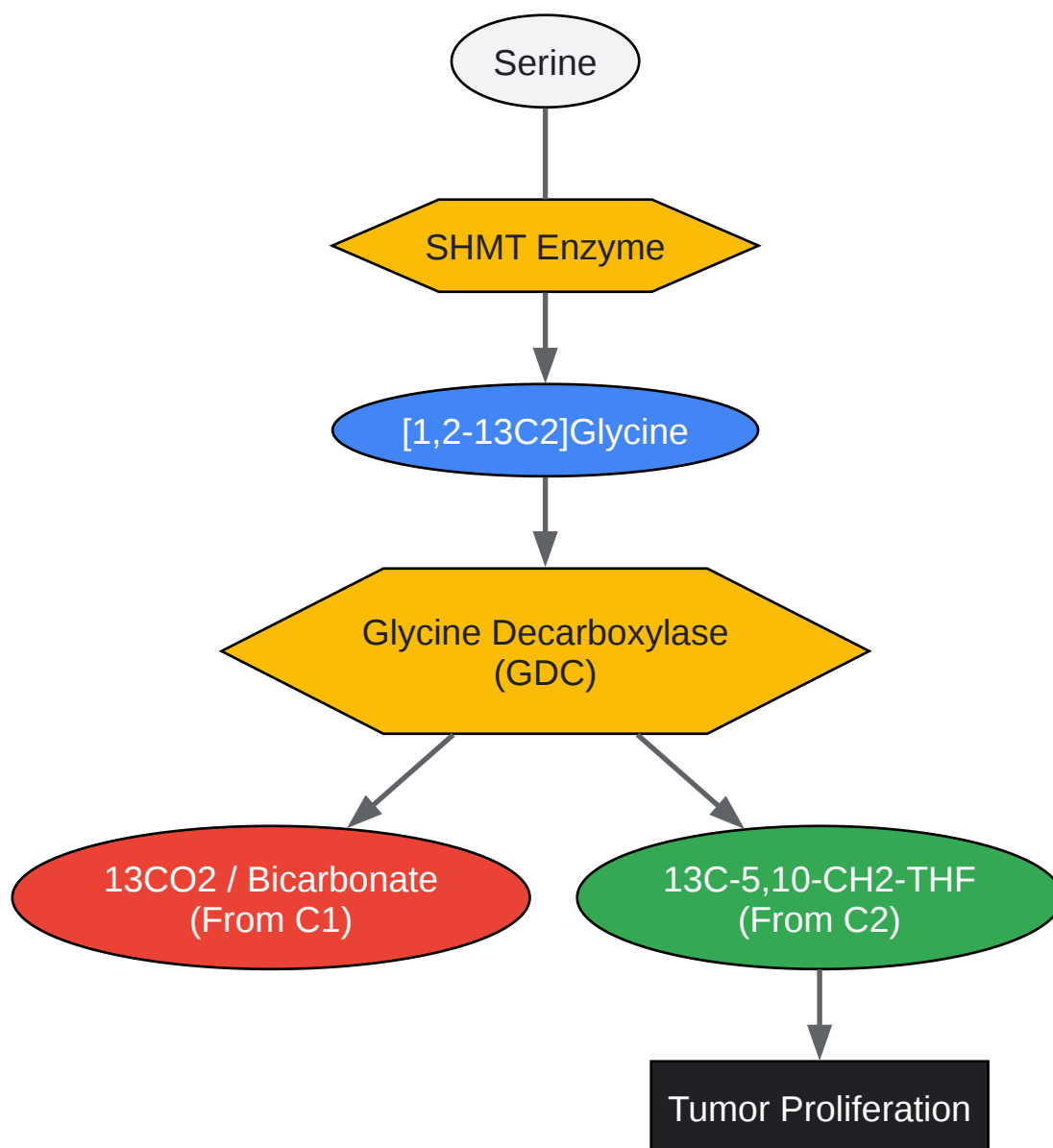
decay window.

Metabolic Pathway Mapping

When injected in vivo, the hyperpolarized[1,2-

C

]glycine acts as a real-time tracer for the one-carbon cycle. The diagram below illustrates the metabolic fate of the dual-labeled carbons, which can be distinctly resolved via their chemical shifts (~ 176 ppm for C1, ~ 42 ppm for C2).



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Fig 2: Metabolic fate of [1,2-13C2]glycine in tumor one-carbon metabolism and proliferation.

Self-Validating Quality Control (QC) System

To ensure scientific integrity and reproducibility, every DNP experiment must be treated as a self-validating system. Implement the following mandatory QC checkpoints:

- Pre-Dissolution (Solid-State Validation):
 - Action: Monitor the solid-state microwave buildup curve.

- Validation: The curve must follow a mono-exponential buildup and reach a steady plateau. A linear or erratic curve indicates a failure in glassing (crystallization) or degradation of the Trityl radical. Do not proceed to dissolution.
- Post-Dissolution (Physiological Validation):
 - Action: Extract a 200 μ L aliquot of the dissolved bolus immediately after dissolution to measure pH and temperature.
 - Validation: The pH must strictly fall between 7.3–7.5, and the temperature must be $37^{\circ}\text{C} \pm 2^{\circ}\text{C}$. Deviations indicate a failure in the buffer neutralization equivalent, which could be fatal in vivo or alter enzyme kinetics in vitro.
- Post-Acquisition (Enhancement Validation):
 - Action: Allow the sample to sit in the scanner for > 5 periods (approx. 3 minutes) until the hyperpolarized signal has fully decayed. Acquire a highly averaged thermal equilibrium spectrum of the exact same sample.
 - Validation: Calculate the enhancement factor () using the formula:

 . The enhancement for the C1 peak must exceed 10,000x to validate the efficacy of the DNP protocol[4].

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